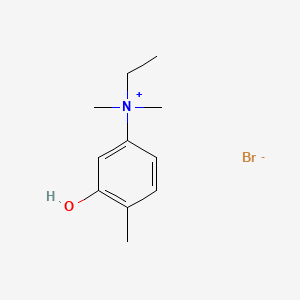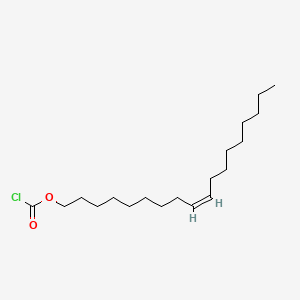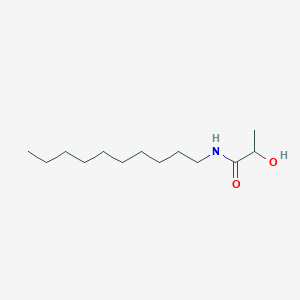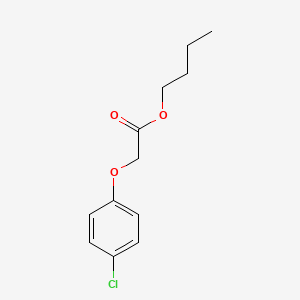
Butyl (4-chlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (4-chlorophenoxy)acetate is an organic compound with the molecular formula C12H15ClO3. It is a derivative of phenoxyacetic acid, where the hydrogen atom of the carboxyl group is replaced by a butyl group, and a chlorine atom is substituted at the para position of the phenyl ring. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
Butyl (4-chlorophenoxy)acetate can be synthesized through the esterification of (4-chlorophenoxy)acetic acid with butanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of butanol, and water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more advanced techniques, such as reactive distillation or membrane reactors. These methods enhance the efficiency of the esterification process and improve the yield of the desired product. For example, a membrane reactor using an Amberlyst-15 catalyst has been shown to achieve a high conversion rate of n-butanol to butyl acetate .
化学反応の分析
Types of Reactions
Butyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield (4-chlorophenoxy)acetic acid and butanol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Substitution: Reagents such as sodium amide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Hydrolysis: (4-chlorophenoxy)acetic acid and butanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
Oxidation: Quinones and other oxidized phenolic compounds.
科学的研究の応用
Butyl (4-chlorophenoxy)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for the synthesis of pharmaceutical compounds.
作用機序
The mechanism of action of butyl (4-chlorophenoxy)acetate is primarily related to its structural similarity to auxins, a class of plant hormones. When applied to plants, it mimics the action of natural auxins, leading to uncontrolled growth and eventually plant death. This makes it effective as a herbicide. The compound targets specific molecular pathways involved in plant growth regulation, such as the auxin signaling pathway .
類似化合物との比較
Butyl (4-chlorophenoxy)acetate can be compared with other similar compounds, such as:
(4-chlorophenoxy)acetic acid: The parent compound, which lacks the butyl ester group.
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mode of action but with two chlorine atoms on the phenyl ring.
Mecoprop: Another phenoxy herbicide with a methyl group attached to the phenyl ring.
Uniqueness
This compound is unique due to its specific ester group, which can influence its solubility, volatility, and overall effectiveness as a herbicide compared to its parent compound and other similar herbicides .
特性
CAS番号 |
52716-17-3 |
|---|---|
分子式 |
C12H15ClO3 |
分子量 |
242.70 g/mol |
IUPAC名 |
butyl 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C12H15ClO3/c1-2-3-8-15-12(14)9-16-11-6-4-10(13)5-7-11/h4-7H,2-3,8-9H2,1H3 |
InChIキー |
GZKDUBJVOZXJOU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)COC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


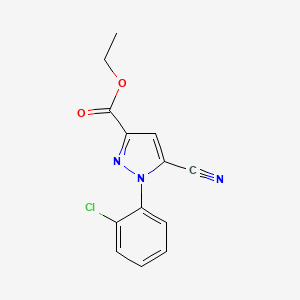
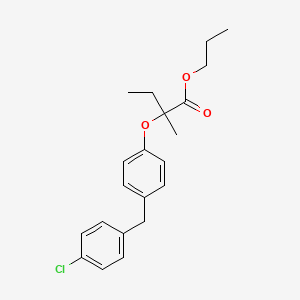
![2-Propenoic acid, 3-[3-(3-methoxypropoxy)propoxy]propyl ester](/img/structure/B13761623.png)

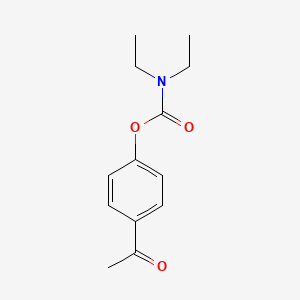
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
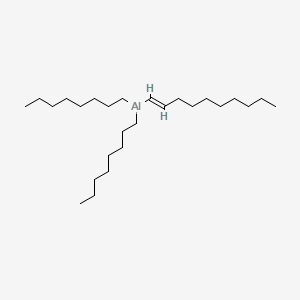
![tert-butyl-[(3Z)-5-[tert-butyl(dimethyl)silyl]oxy-3-[(2Z)-2-[1-[(E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B13761648.png)


